An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-butanolide
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-butanolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-butanolide, also known by its synonyms α-Bromo-γ-butyrolactone, is a versatile halogenated organic compound with significant applications in the chemical and pharmaceutical industries.[1] Its structure, featuring a five-membered lactone ring with a bromine atom at the alpha-position to the carbonyl group, imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceutical agents and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-4-butanolide, with a focus on experimental details and data relevant to research and development.
Chemical and Physical Properties
2-Bromo-4-butanolide is typically a colorless to pale yellow liquid under standard conditions.[4] It is soluble in many organic solvents such as acetone, chloroform, ethyl acetate, and methanol, but only sparingly soluble in water.[5][6] The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₅BrO₂ | [7] |
| Molecular Weight | 164.99 g/mol | [5] |
| CAS Number | 5061-21-2 | [7] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 138 °C at 6 mmHg | [5] |
| Density | 1.786 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.508 | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Soluble in acetone, chloroform, ethyl acetate, methanol; sparingly soluble in water. | [5][6] |
Spectroscopic Data
The structural identification of 2-Bromo-4-butanolide is supported by various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.53 (m, 1H), 4.48 (m, 1H), 4.47 (t, 1H, J=8.8 Hz), 2.85 (m, 1H), 2.52 (m, 1H). The multiplets in the 4.47-4.53 ppm range correspond to the protons on the carbon bearing the oxygen of the lactone ring and the proton on the carbon with the bromine atom. The multiplets at 2.52 and 2.85 ppm are attributed to the diastereotopic protons of the CH₂ group in the lactone ring. |
| ¹³C NMR | Expected peaks around 170 ppm for the carbonyl carbon and approximately 40 ppm for the carbon bonded to the bromine atom. |
| Infrared (IR) | A strong absorption band around 1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactone carbonyl group. A band in the region of 650 cm⁻¹ is indicative of the C-Br stretching vibration. |
| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), showing two peaks of similar intensity separated by 2 m/z units. |
Experimental Protocols
Synthesis of 2-Bromo-4-butanolide
Two common methods for the synthesis of 2-Bromo-4-butanolide involve the bromination of γ-butyrolactone.
Method 1: Using Red Phosphorus and Bromine [8]
-
Materials: γ-butyrolactone, red phosphorus, bromine, diethyl ether, magnesium sulfate.
-
Procedure:
-
In a three-necked, round-bottomed flask equipped with a dropping funnel, stirrer, and reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g-atom) of red phosphorus.
-
Cool the mixture in an ice bath and, with moderate stirring, add 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.
-
Heat the mixture to 70 °C and add an additional 195 g of bromine over 30 minutes.
-
After the addition is complete, raise the temperature to 80 °C and maintain for 3 hours.
-
Cool the reaction mixture and remove excess bromine and hydrogen bromide by blowing air through the mixture.
-
Cautiously add 25 mL of water to the reaction mixture at 80 °C with stirring, followed by an additional 300 mL of water.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, extract the product with two 200 mL portions of diethyl ether.
-
Dry the combined ether extracts over magnesium sulfate.
-
Remove the ether by distillation, and distill the crude product under reduced pressure. The product, 2-Bromo-4-butanolide, is collected at 125-127 °C (13 mmHg).
-
Method 2: Using Sulfur as a Catalyst [5]
-
Materials: γ-butyrolactone, sulfur, bromine.
-
Procedure:
-
In a 1000 mL reaction vessel equipped with a stirrer, reflux condenser, thermometer, dropping funnel, and nitrogen inlet, add 200 g (2.32 mol) of γ-butyrolactone and 2.76 g (0.086 mol) of sulfur.
-
Load 431 g (2.70 mol) of bromine into the dropping funnel.
-
Initiate stirring and slowly add the bromine dropwise, maintaining the reaction temperature below 40 °C.
-
After the addition is complete, raise the temperature to approximately 90 °C and maintain for 1 hour.
-
Subsequently, increase the temperature to about 110 °C and continue the reaction for 3 hours.
-
The product can be purified by distillation under reduced pressure.
-
Purification by Column Chromatography
For higher purity, 2-Bromo-4-butanolide can be purified by silica gel column chromatography.[4]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a suitable eluent system. The polarity can be adjusted to achieve optimal separation.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude 2-Bromo-4-butanolide in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-Bromo-4-butanolide.
-
Reaction with Nucleophiles: Synthesis of 3-piperidin-1-yl-dihydro-furan-2-one[3]
This reaction exemplifies the utility of 2-Bromo-4-butanolide in synthesizing substituted lactones.
-
Materials: 2-Bromo-4-butanolide, piperidine, toluene.
-
Procedure:
-
In a reaction flask, dissolve 2-Bromo-4-butanolide in toluene.
-
Add piperidine to the solution.
-
Heat the reaction mixture. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the product, 3-piperidin-1-yl-dihydro-furan-2-one, can be purified by chromatography or crystallization. The reported yield is approximately 48%.[3]
-
Chemical Reactivity and Synthetic Applications
The primary reactivity of 2-Bromo-4-butanolide stems from the presence of the bromine atom at the α-position to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions.[9] This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse heterocyclic compounds.[1]
Nucleophilic Substitution Reactions
2-Bromo-4-butanolide readily reacts with a range of nucleophiles, including amines, thiols, and alcohols, to yield α-substituted-γ-butyrolactones.[9] These reactions are fundamental to its role as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[2]
Caption: General scheme of nucleophilic substitution on 2-Bromo-4-butanolide.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of some nucleophiles allows for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, reaction with thiourea can lead to the formation of spiro-fused thiazole-butanolide structures.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-butanolide [nastchem.com]
- 3. CAS No.5061-21-2,2-Bromo-4-butanolide Suppliers [lookchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 2-Bromo-4-butanolide CAS#: 5061-21-2 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. innospk.com [innospk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Bromo-4-butanolide | 5061-21-2 | Benchchem [benchchem.com]
